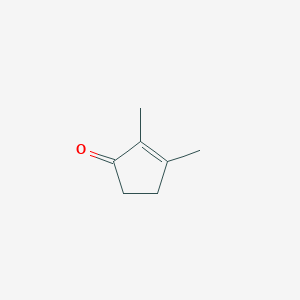

2,3-Dimethyl-2-cyclopenten-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLQSPYGTUMKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149901 | |

| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Aldrich MSDS] | |

| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1121-05-7 | |

| Record name | 2,3-Dimethyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-cyclopentenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopenten-1-one, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMETHYL-2-CYCLOPENTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6A4YU4DWN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Chemical Properties, Structure, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,3-Dimethyl-2-cyclopenten-1-one. This compound, a member of the cyclopentenone class of molecules, is a valuable building block in organic synthesis, particularly for the development of complex molecules with potential pharmaceutical applications. Its versatile reactivity, stemming from the conjugated enone system, allows for a variety of chemical transformations.

Core Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its core physical and chemical properties are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| CAS Number | 1121-05-7 | [1] |

| Appearance | Liquid | [1] |

| Boiling Point | 80 °C at 10 mmHg (13 hPa) | [2][3][4] |

| Density | 0.968 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.49 | [3] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [2] |

| Water Solubility | 3136 mg/L at 25 °C (estimated) | [5] |

Structural Information and Spectroscopic Data

The structure of this compound consists of a five-membered ring containing a ketone and a carbon-carbon double bond, with two methyl groups attached to the double bond carbons.[6] This arrangement defines its reactivity as an α,β-unsaturated ketone.

| Identifier | Value | Source |

| IUPAC Name | 2,3-dimethylcyclopent-2-en-1-one | [1] |

| SMILES | CC1=C(C)C(=O)CC1 | |

| InChI | InChI=1S/C7H10O/c1-5-3-4-7(8)6(5)2/h3-4H2,1-2H3 | [1] |

| InChIKey | UZLQSPYGTUMKGS-UHFFFAOYSA-N | [1] |

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of typical spectroscopic data.

| Spectroscopy | Characteristic Peaks/Shifts | Source |

| ¹H NMR | ~1.7 ppm (C2-CH₃), ~2.0 ppm (C3-CH₃), ~2.3 ppm (C4-H₂), ~2.6 ppm (C5-H₂) | [6] |

| ¹³C NMR | Signals for carbonyl carbon, two olefinic carbons, two methyl carbons, and two methylene (B1212753) carbons. | [6] |

| IR Spectroscopy | Prominent absorption bands for C=O (carbonyl) and C=C (alkene) stretching vibrations, influenced by conjugation. | [6] |

| Mass Spectrometry | A prominent molecular ion peak is observed. | [6] |

Chemical Reactivity and Synthetic Applications

The conjugated enone system in this compound is the primary determinant of its chemical reactivity.[6] This system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon.[6] This reactivity makes it a versatile intermediate in organic synthesis.

Michael Addition

A hallmark reaction of α,β-unsaturated ketones is the Michael addition, where a nucleophile adds to the β-carbon.[6] this compound can serve as a Michael acceptor.[6] This reaction is fundamental for forming carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of more complex molecules.

Caption: Generalized workflow of a Michael addition reaction.

Role in the Synthesis of Bioactive Molecules

While specific signaling pathways for this compound are not extensively documented, its importance in drug development lies in its role as a precursor for more complex molecules, including pharmaceuticals and natural products.[6] The cyclopentenone core is a structural motif found in a number of natural products with biological activity.[6] The broader class of cyclopentenediones exhibits a wide range of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[7]

Caption: Synthetic workflow from a simple building block to a bioactive molecule.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in a laboratory setting. Below are representative protocols for its synthesis and a key reaction.

Synthesis via Oxidation of 2,3-Dimethyl-2-cyclopenten-1-ol

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 2,3-Dimethyl-2-cyclopenten-1-ol.[6] Reagents such as the Jones reagent or a milder system like TEMPO with sodium hypochlorite (B82951) can be employed for this transformation.[6]

Protocol using TEMPO/NaOCl (a mild and selective method):

-

Dissolution: Dissolve 2,3-Dimethyl-2-cyclopenten-1-ol in a suitable organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO).

-

Oxidant Addition: Cool the mixture in an ice bath and slowly add a solution of sodium hypochlorite (NaOCl), maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

Michael Addition of a Nucleophile

The following is a general protocol for the Michael addition of a nucleophile to this compound.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (Michael donor) in an anhydrous solvent (e.g., THF or dichloromethane).

-

Base Addition: If required, add a suitable base (e.g., sodium hydride or an amine base) to generate the nucleophile in situ.

-

Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add a solution of this compound in the anhydrous solvent dropwise.

-

Reaction Monitoring: Allow the reaction to stir at the appropriate temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a combustible liquid and should be kept away from heat, flames, and sparks.[2] For detailed safety information, consult the Safety Data Sheet (SDS).[2]

References

- 1. 2-Cyclopenten-1-one, 2,3-dimethyl- | C7H10O | CID 14270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 1121-05-7 [chemicalbook.com]

- 4. This compound , 99% , 1121-05-7 - CookeChem [cookechem.com]

- 5. This compound, 1121-05-7 [thegoodscentscompany.com]

- 6. This compound | 1121-05-7 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7), a versatile cyclic ketone with applications in organic synthesis.[1] This document details its chemical and physical properties, safety data, and relevant experimental protocols for professionals in research and drug development.

Chemical Identification and Properties

This compound is a substituted cyclopentenone, a class of compounds recognized as highly reactive and versatile intermediates in organic chemistry.[1] Its structure, featuring a five-membered ring with methyl groups at the second and third positions, is a key building block in the synthesis of various organic molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1121-05-7[1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₀O[1][2][3][4][6][7] |

| Molecular Weight | 110.15 g/mol [1][2][4][5][7][8] |

| IUPAC Name | 2,3-dimethylcyclopent-2-en-1-one[6] |

| InChI Key | UZLQSPYGTUMKGS-UHFFFAOYSA-N[1][5][6] |

| Canonical SMILES | CC1=C(C(=O)CC1)C[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Liquid[4][5] |

| Boiling Point | 80 °C at 13 hPa (10 mmHg)[4][5] |

| Density | 0.968 g/mL at 25 °C[4][5] |

| Flash Point | 72 °C (161.6 °F) - closed cup[4][5] |

| Refractive Index | 1.490 at 20 °C[5][9] |

| Water Solubility | 3136 mg/L at 25 °C (estimated)[9] |

| Storage Temperature | 0-6 °C[3] |

Safety and Handling

Comprehensive safety data for this compound is crucial for its proper handling in a laboratory setting. While some sources indicate a lack of complete GHS classification data, general precautions for handling laboratory chemicals should be strictly followed.[3][9] The compound is described as mildly toxic by ingestion, inhalation, and skin contact.[3]

Table 3: Hazard and Precautionary Information

| Category | Information |

| General Handling | Avoid inhalation of vapor or mist.[4] Keep away from ignition sources and prevent the buildup of electrostatic charge.[4] |

| Personal Protective Equipment | Eyeshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) are recommended.[5] |

| Accidental Release | Remove all ignition sources. Avoid breathing vapors. Vapors can accumulate in low areas, forming explosive concentrations.[4] |

| Storage | Store in a combustible liquids cabinet.[5] Keep in a cool, well-ventilated place.[3] |

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer artificial respiration and consult a physician.[4]

-

Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[4]

-

Eye Contact: Flush eyes with water as a precautionary measure.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[4]

Experimental Protocols & Reactivity

The α,β-unsaturated ketone structure of this compound dictates its reactivity, making it a valuable substrate in various organic reactions.[1] It can undergo both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) at the β-carbon.[1] It also participates in cycloaddition reactions like the Diels-Alder reaction.[1]

While specific synthesis protocols for this compound are not extensively detailed in the provided search results, methodologies for structurally similar cyclopentenones offer valuable insights into common synthetic strategies.

Protocol 1: Synthesis of 3-Methyl-2-cyclopenten-1-one via Dehydrohalogenation

This protocol describes a two-step process involving α-halogenation of a saturated ketone followed by a base-induced elimination to create the double bond.[10]

Step 1: α-Bromination of 3-Methylcyclopentanone (B121447)

-

Dissolve 3-methylcyclopentanone (1 equivalent) in a suitable solvent such as glacial acetic acid.[10]

-

Cool the solution in an ice bath to below 10 °C.[10]

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid with continuous stirring, maintaining the low temperature.[10]

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours until the bromine color dissipates.[10]

-

Pour the reaction mixture into a separatory funnel with cold water and diethyl ether.[10]

-

Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.[10]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain crude 2-bromo-3-methylcyclopentanone.[10]

Step 2: Dehydrohalogenation

-

The crude 2-bromo-3-methylcyclopentanone is treated with a base to induce an E2 elimination reaction, yielding 3-Methyl-2-cyclopenten-1-one.[10]

-

After the reaction, the mixture is worked up by washing with 1 M hydrochloric acid, water, sodium bicarbonate solution, and brine.[10]

-

The organic layer is dried, and the solvent is removed under reduced pressure.[10]

-

The final product is purified using silica (B1680970) gel column chromatography.[10]

Caption: Workflow for the synthesis of 3-Methyl-2-cyclopenten-1-one.

Protocol 2: Morita-Baylis-Hillman Reaction of 2-Cyclopenten-1-one (B42074)

This protocol demonstrates a method for forming a carbon-carbon bond at the α-position of an enone, showcasing the reactivity of the cyclopentenone core.[11]

-

The reaction involves the addition of 2-cyclopenten-1-one with an aldehyde, such as formalin.[11]

-

A catalyst, typically a phosphine (B1218219) like tributylphosphine (B147548) or dimethylphenylphosphine (B1211355) (10 mol%), is used.[11]

-

The choice of solvent is critical, with an aqueous MeOH–CHCl₃ system providing excellent yields (e.g., 97% in 30 minutes).[11]

-

This reaction yields a 2-hydroxymethyl-2-cyclopenten-1-one derivative, highlighting a key transformation for creating functionalized cyclopentane (B165970) rings.[11]

Logical Relationships in Reactivity

The utility of this compound in synthetic chemistry stems from the distinct reactive sites within its structure. The logical relationship between its functional groups and potential transformations is a cornerstone of its application.

Caption: Reactivity pathways of this compound.

References

- 1. This compound | 1121-05-7 | Benchchem [benchchem.com]

- 2. This compound , 99% , 1121-05-7 - CookeChem [cookechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound 99 1121-05-7 [sigmaaldrich.com]

- 6. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Cyclopenten-1-one, 2,3-dimethyl- | C7H10O | CID 14270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 1121-05-7 [thegoodscentscompany.com]

- 10. benchchem.com [benchchem.com]

- 11. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

Spectroscopic Characterization of 2,3-Dimethyl-2-cyclopenten-1-one: A Technical Guide

Introduction: 2,3-Dimethyl-2-cyclopenten-1-one (CAS No. 1121-05-7) is a cyclic α,β-unsaturated ketone with the molecular formula C₇H₁₀O.[1][2] Its structure, featuring a conjugated enone system within a five-membered ring, makes it a subject of interest in synthetic organic chemistry. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its role in chemical transformations. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in the chemical and pharmaceutical sciences.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[3]

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.45 | Multiplet | 2H | CH₂ (C5) |

| ~2.35 | Multiplet | 2H | CH₂ (C4) |

| ~1.95 | Singlet | 3H | CH₃ (at C3) |

| ~1.70 | Singlet | 3H | CH₃ (at C2) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~209.0 | C =O (C1) |

| ~165.0 | C (C3) |

| ~135.0 | C (C2) |

| ~34.0 | C H₂ (C5) |

| ~25.0 | C H₂ (C4) |

| ~15.0 | C H₃ (at C3) |

| ~10.0 | C H₃ (at C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4] The spectrum is dominated by absorptions from the conjugated enone system.

Table 3: Key Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1700-1720 | Strong | C=O stretch (ketone) |

| 1640-1650 | Medium | C=C stretch (alkene) |

| ~2950 | Medium | C-H stretch (sp³) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern of the molecule.[4] The mass spectrum shows a distinct molecular ion peak and characteristic fragment ions.[1]

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 110 | ~50 | [M]⁺ (Molecular Ion) |

| 82 | 100 | [M - CO]⁺ (Base Peak) |

| 67 | ~40 | [M - CO - CH₃]⁺ |

| 54 | ~60 | C₄H₆⁺ (Result of retro-Diels-Alder type cleavage) |

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Parameters: The NMR spectra are acquired on a 500 MHz spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.[5]

-

Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5]

-

Instrument Parameters: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5] Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the ion source, often via a gas chromatography (GC/MS) system for separation and purification.[1]

-

Ionization: Electron Ionization (EI) is used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.[4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative ion abundance against the m/z ratio.[1]

Visualizations

Diagrams created using the DOT language provide a visual representation of experimental workflows and molecular fragmentation pathways.

References

The Ubiquitous Presence of 2,3-Dimethyl-2-cyclopenten-1-one in Flora and Foodstuffs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, analytical methodologies, and potential biological significance of the cyclic ketone, 2,3-Dimethyl-2-cyclopenten-1-one. This compound, a contributor to the aroma and flavor profiles of various foods, has been identified in a range of plant-based and processed food products. This document collates available data on its presence, details the experimental protocols for its identification and analysis, and explores its potential role in plant signaling pathways.

Natural Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in a variety of natural and processed products. Its presence contributes to the characteristic aroma and flavor of these items. The following table summarizes the known occurrences of this compound. While its presence is qualitatively confirmed in these sources, comprehensive quantitative data remains largely unavailable in publicly accessible scientific literature.

| Plant/Food Product | Common Name | Family | Part/Condition | Reference(s) |

| Mangifera indica | Mango | Anacardiaceae | Fruit | [1] |

| Coffea sp. | Coffee | Rubiaceae | Roasted Beans | [2] |

| Processed Pork | Bacon | Suidae | Cured and Smoked | [3] |

| Phyllostachys sp. | Bamboo | Poaceae | Bamboo Vinegar | [3] |

Biosynthesis and Potential Signaling Role in Plants

While a specific biosynthetic pathway for this compound in plants has not been elucidated, its formation in roasted coffee is associated with the Maillard reaction.[2] In plants, the biosynthesis of cyclic ketones is often linked to the metabolism of fatty acids. A well-characterized pathway that serves as a model for cyclopentenone signaling in plants is the biosynthesis of jasmonic acid, a crucial plant hormone involved in defense and development.[4][5][6]

The jasmonic acid pathway originates from α-linolenic acid and proceeds through the formation of a cyclopentenone intermediate, 12-oxo-phytodienoic acid (OPDA).[7][8][9] OPDA itself is a signaling molecule that can act independently of jasmonic acid to regulate gene expression, particularly in response to wounding and other stresses.[10] Given the structural similarity, it is plausible that this compound or its derivatives could play a role in plant stress responses, potentially as part of the complex oxylipin signaling network.

Figure 1: A simplified diagram of the jasmonic acid biosynthesis and signaling pathway, a model for cyclopentenone signaling in plants.

Experimental Protocols for Analysis

The analysis of this compound in plant and food matrices is primarily achieved through gas chromatography (GC) coupled with mass spectrometry (MS). Headspace solid-phase microextraction (HS-SPME) is a common technique for the extraction and concentration of this and other volatile and semi-volatile compounds from the sample matrix prior to GC-MS analysis.[11][12][13][14][15]

Sample Preparation

-

Solid Samples (e.g., Mango Pulp, Coffee Beans, Bacon): A representative portion of the sample (typically 1-5 g) is weighed into a headspace vial (e.g., 20 mL). For solid samples, homogenization or grinding may be necessary to increase the surface area and facilitate the release of volatile compounds.[11][12]

-

Liquid Samples (e.g., Bamboo Vinegar): An aliquot of the liquid sample is placed directly into a headspace vial. Dilution with a suitable solvent may be required depending on the concentration of the analytes.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the broad-range analysis of volatile and semi-volatile compounds.[15]

-

Extraction: The sealed headspace vial containing the sample is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 20-40 minutes) to allow the volatile compounds to partition into the headspace.[12][15] The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-30 minutes) to adsorb the analytes.[15]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed compounds are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of the volatile compounds. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.

-

Mass Spectrometry Detection: The separated compounds are ionized (typically by electron ionization at 70 eV) and detected by a mass spectrometer. The resulting mass spectra are used for compound identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties) is added to the sample prior to extraction. A calibration curve is generated using standards of known concentrations to determine the concentration of the target analyte in the sample.

Figure 2: A general experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring compound found in a diverse range of plants and food products, where it contributes to their characteristic sensory profiles. While its presence is well-documented, a notable gap exists in the literature regarding its quantitative levels in these sources. The analytical methodologies for its detection, primarily HS-SPME-GC-MS, are well-established and provide a robust framework for future quantitative studies. Furthermore, the established role of the structurally related cyclopentenone, 12-oxo-phytodienoic acid, in plant signaling suggests a potential, yet unexplored, biological significance for this compound in plant defense and development. Further research is warranted to quantify its natural abundance and to investigate its potential physiological roles in plants, which could have implications for agriculture and the development of novel bioactive compounds.

References

- 1. 12-oxo-Phytodienoic Acid: A Fuse and/or Switch of Plant Growth and Defense Responses? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound, 1121-05-7 [thegoodscentscompany.com]

- 4. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonic acid - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Oxylipin Signaling: A Distinct Role for the Jasmonic Acid Precursor cis-(+)-12-Oxo-Phytodienoic Acid (cis-OPDA) [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. 12-Oxo-Phytodienoic Acid Triggers Expression of a Distinct Set of Genes and Plays a Role in Wound-Induced Gene Expression in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 12-oxo-phytodienoic acid triggers expression of a distinct set of genes and plays a role in wound-induced gene expression in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectralworks.com [spectralworks.com]

- 12. Evaluation of the Influence of Flavor Characteristics of Cooked Bacon with Different Sterilization Methods by GC-IMS Combined with HS-SPME-GC-MS and Electronic Nose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of the Volatile Profile of Core Chinese Mango Germplasm by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry [mdpi.com]

- 14. Volatile profiling of fruits of 17 mango cultivars by HS-SPME-GC/MS combined with principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aromatic Characterization of Mangoes (Mangifera indica L.) Using Solid Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry and Olfactometry and Sensory Analyses - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 2,3-Dimethyl-2-cyclopenten-1-one

This document provides a detailed overview of the key physical properties of 2,3-Dimethyl-2-cyclopenten-1-one, specifically its boiling point and density. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide includes a summary of reported values, detailed experimental protocols for the determination of these properties, and a logical workflow for such characterization.

Physical Properties Data

The physical properties of this compound are critical for its handling, purification, and use in synthetic applications. The boiling point and density are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 80 °C | at 10 mmHg |

| 172.4 °C | at 760 mmHg[1] | |

| Density | 0.968 g/mL | at 25 °C[2][3] |

| 0.962 g/cm³ | Not Specified[1] | |

| Specific Gravity | 0.968 | at 25 °C[4] |

Experimental Protocols

While the exact literature sources for the cited values for this compound are not detailed in the search results, the following are generalized, standard laboratory protocols for the determination of boiling point and density of a liquid organic compound.

2.1. Boiling Point Determination (Reduced Pressure)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, determination under reduced pressure is common.

-

Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Procedure:

-

The liquid sample (a few mL) is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is sealed and the pressure is reduced to the desired level (e.g., 10 mmHg) using the vacuum pump.

-

The flask is gently heated in a heating mantle or oil bath.

-

The temperature is monitored closely. The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.[5]

-

It is crucial to record the pressure at which the boiling point is measured, as the boiling point is highly dependent on pressure.

-

2.2. Density Determination

Density is the mass of a substance per unit volume. For liquids, this is commonly determined using a pycnometer or a digital density meter.

-

Method 1: Pycnometer

-

A pycnometer (a flask with a specific, accurately known volume) is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with the sample liquid, this compound, at the same temperature. It is then weighed for a third time (m₃).

-

The density of the sample is calculated using the formula: Density = (m₃ - m₁) / ((m₂ - m₁) / density of water)

-

-

Method 2: Digital Density Meter

-

Modern digital density meters operate based on the principle of an oscillating U-tube.[6][7]

-

The instrument is first calibrated with air and a standard of known density (e.g., pure water).

-

A small volume of the sample is injected into the measuring cell (the U-tube).

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample and calculates the density.[7]

-

The temperature of the measuring cell is precisely controlled, allowing for accurate density measurements at a specified temperature, such as 25 °C.[6][7]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid compound.

Caption: Workflow for Physical Property Determination.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound 99 1121-05-7 [sigmaaldrich.com]

- 3. This compound 99 1121-05-7 [sigmaaldrich.com]

- 4. This compound, 1121-05-7 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

An In-depth Technical Guide to 2,3-Dimethyl-2-cyclopenten-1-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C₇H₁₀O and a molecular weight of approximately 110.15 g/mol .[1][2][3] This α,β-unsaturated ketone is a versatile intermediate in organic synthesis, serving as a crucial building block for more complex molecules, including natural products and pharmaceuticals.[4] Its reactivity, dictated by the conjugated enone system, allows for a variety of chemical transformations, making it a valuable synthon for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications.

Molecular and Physical Properties

This compound is a liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀O | [1][2][3] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| CAS Number | 1121-05-7 | [1][2][3] |

| Appearance | Liquid | [2] |

| Density | 0.968 g/mL at 25 °C | |

| Boiling Point | 80 °C at 10 mmHg | |

| Refractive Index (n20/D) | 1.49 | |

| Flash Point | 72 °C (161.6 °F) - closed cup |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of expected spectroscopic features.

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR (Proton NMR) | Signals corresponding to the two methyl groups on the double bond (approx. 1.7-2.0 ppm) and the two methylene (B1212753) groups of the cyclopentenone ring (approx. 2.3-2.6 ppm) are characteristic.[4] |

| ¹³C NMR (Carbon NMR) | The spectrum will show distinct signals for the carbonyl carbon (C=O), the two olefinic carbons (C=C), the two methylene carbons (CH₂), and the two methyl carbons (CH₃). |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the conjugated ketone C=O stretch is expected around 1700-1715 cm⁻¹. Another prominent band for the C=C stretch will appear around 1645 cm⁻¹. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 110.[1][5] Characteristic fragmentation patterns arise from the loss of methyl and carbonyl groups. |

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient laboratory-scale method is the intramolecular aldol (B89426) condensation of a 1,4-dicarbonyl precursor.

Experimental Protocol: Intramolecular Aldol Condensation

This protocol describes a general procedure for the synthesis of substituted cyclopentenones from a suitable diketone precursor.

Materials:

-

A suitable 1,4-diketone precursor

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

Solvent (e.g., ethanol, water)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolve the 1,4-diketone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add an aqueous solution of the base catalyst to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its α,β-unsaturated ketone moiety. This functional group allows for several important transformations. The cyclopentenone core is a key structural motif in a wide range of biologically active compounds, including prostaglandins (B1171923) and their analogues, which have applications in treating various medical conditions.

Michael Addition (1,4-Conjugate Addition)

The electrophilic β-carbon of the enone system is susceptible to attack by a wide range of nucleophiles in a reaction known as the Michael addition. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Generalized Experimental Protocol for Michael Addition:

-

In a reaction vessel under an inert atmosphere, dissolve the Michael donor (nucleophile) and a suitable base in an anhydrous solvent.

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Slowly add a solution of this compound in the same solvent.

-

Allow the reaction to stir until completion, monitoring by TLC.

-

Quench the reaction with a suitable proton source (e.g., saturated ammonium (B1175870) chloride solution).

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the product, typically by column chromatography.

Diels-Alder Reaction ([4+2] Cycloaddition)

The electron-deficient double bond of this compound can act as a dienophile in Diels-Alder reactions with conjugated dienes. This powerful cycloaddition reaction is used to construct six-membered rings and build molecular complexity rapidly.

Generalized Experimental Protocol for Diels-Alder Reaction:

-

Dissolve this compound and the diene in a suitable solvent (e.g., toluene, dichloromethane) in a sealed reaction vessel.

-

The reaction may be heated or catalyzed by a Lewis acid to increase the rate and selectivity.

-

Monitor the reaction for the disappearance of the starting materials by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

The logical relationship of these key reactions is depicted in the following diagram.

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically valuable molecule with well-defined physical and spectroscopic properties. Its utility in organic synthesis, particularly in reactions such as Michael additions and Diels-Alder cycloadditions, makes it an important intermediate for the construction of complex molecular architectures. For researchers in drug development, a thorough understanding of the reactivity and handling of this compound is essential for its effective application in the synthesis of novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for the scientific community engaged in synthetic and medicinal chemistry.

References

- 1. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]

- 2. 2-Cyclopenten-1-one, 2,3-dimethyl- | C7H10O | CID 14270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]

- 4. This compound | 1121-05-7 | Benchchem [benchchem.com]

- 5. This compound(1121-05-7) MS [m.chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dimethyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dimethyl-2-cyclopenten-1-one, a key intermediate in organic synthesis. The information herein is intended to support research, development, and formulation activities by providing essential data on its physicochemical properties and degradation profile.

Physicochemical Properties

This compound is a cyclic enone with a molecular formula of C₇H₁₀O.[1][2][3][4] Its structure, featuring a five-membered ring with a conjugated ketone and two methyl groups, dictates its reactivity and physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [1][2][3][4][5] |

| Molecular Weight | 110.15 g/mol | [5][6][7] |

| CAS Number | 1121-05-7 | [1][2][3][5] |

| Appearance | Liquid | [6] |

| Density | 0.968 g/mL at 25 °C | [6][7] |

| Boiling Point | 80 °C at 10 mmHg | [6][7] |

| Refractive Index | n20/D 1.49 | [6][7] |

| Flash Point | 72.22 °C | [8] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes and formulations.

2.1. Aqueous Solubility

The estimated water solubility of this compound is presented below. As a volatile organic compound (VOC), it exhibits limited solubility in water.[9][10][11]

| Solvent | Temperature (°C) | Solubility (mg/L) | Method |

| Water | 25 | 3136 | Estimated |

2.2. Organic Solvent Solubility

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | High | The compound can accept hydrogen bonds from methanol. |

| Ethanol (B145695) | High | Similar to methanol, ethanol can act as a hydrogen bond donor. |

| Polar Aprotic Solvents | ||

| Acetone | High | The ketone functional group is compatible with acetone. |

| Acetonitrile | High | A polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane | High | A versatile solvent for a wide range of organic compounds. |

| Ethyl Acetate | High | The ester functionality is compatible with the ketone group. |

| Nonpolar Solvents | ||

| Hexane | Moderate to Low | The presence of the polar ketone group may limit solubility in nonpolar solvents. |

| Toluene (B28343) | High | The aromatic ring of toluene can interact with the cyclopentenone ring. |

Stability Profile and Degradation Pathways

Understanding the stability of this compound is crucial for determining appropriate storage conditions and predicting its shelf-life. As an α,β-unsaturated ketone, it is susceptible to degradation under various conditions.

3.1. Thermal Stability

While specific studies on the thermal decomposition of this compound are limited, the thermal degradation of the parent compound, 2-cyclopentenone, has been investigated.[12][13][14] At high temperatures (1000-1400 K), 2-cyclopentenone undergoes complex decomposition reactions to yield products such as carbon monoxide, ketene, ethylene, and acetylene.[12][13][14] The presence of methyl groups in this compound may influence the decomposition pathways, potentially through radical-mediated processes.

3.2. Photostability

α,β-Unsaturated ketones are known to undergo photochemical reactions upon exposure to UV light.[15][16][17] Potential photodegradation pathways include [2+2] cycloadditions, photoenolization leading to deconjugation, and photosensitized decomposition in the presence of certain solvents like carbon tetrachloride.[15][16][17] The specific products and quantum yields will depend on the irradiation wavelength and the reaction medium.

3.3. pH Stability and Hydrolysis

The stability of this compound in aqueous solutions is expected to be pH-dependent. The conjugated system can be susceptible to nucleophilic attack, which may be catalyzed by acidic or basic conditions. While specific hydrolysis data is not available, forced degradation studies under acidic and basic conditions would be necessary to determine the rate and products of hydrolysis.

3.4. Oxidative Stability

The double bond and the allylic positions of the methyl groups are potential sites for oxidation. Strong oxidizing agents can lead to ring cleavage.[18] The presence of peroxides or exposure to atmospheric oxygen, especially in the presence of light or heat, could lead to oxidative degradation.

Potential Degradation Pathways

References

- 1. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Cyclopenten-1-one, 2,3-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - this compound (C7H10O) [pubchemlite.lcsb.uni.lu]

- 5. scbt.com [scbt.com]

- 6. 2,3-二甲基-2-环戊烯酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound , 99% , 1121-05-7 - CookeChem [cookechem.com]

- 8. This compound, 1121-05-7 [thegoodscentscompany.com]

- 9. Volatile Organic Compound (VOC) Testing and Analysis [intertek.com]

- 10. pacelabs.com [pacelabs.com]

- 11. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. This compound | 1121-05-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Thermochemical Properties of 2,3-Dimethyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2,3-Dimethyl-2-cyclopenten-1-one. Due to a notable absence of experimental data for this specific compound, this document presents high-quality estimated values derived from computational methods. To provide a robust scientific context, these estimations are compared with established experimental data for structurally analogous compounds, namely cyclopentanone (B42830) and 2-cyclopenten-1-one. Furthermore, this guide details the standard experimental protocols for determining key thermochemical parameters, including combustion calorimetry for enthalpy of formation and vapor pressure measurement for enthalpy of vaporization. These sections are supplemented with workflow diagrams to provide a clear understanding of the experimental procedures. This document serves as a critical resource for researchers, scientists, and professionals in drug development by highlighting the current data gap and providing the foundational knowledge for future experimental investigation.

Introduction

This compound is a cyclic α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction engineering. These parameters are crucial for predicting reaction equilibria, determining heats of reaction, and modeling the compound's behavior under various conditions.

Currently, the scientific literature lacks experimentally determined thermochemical data for this compound. This guide aims to bridge this gap by providing reliable estimated data and presenting it alongside the experimental values of structurally similar ketones. By detailing the standard experimental methodologies, this document also serves as a practical guide for researchers who may undertake the experimental determination of these vital properties.

Thermochemical Data

The following tables summarize the available thermochemical data. Table 1 presents the estimated thermochemical properties for this compound. Table 2 provides a comparative view with experimental data for the related compounds cyclopentanone and 2-cyclopenten-1-one, sourced from the NIST Chemistry WebBook.[1][2][3][4][5][6][7]

Table 1: Estimated Thermochemical Properties of this compound

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -59.57 | kJ/mol | Joback Calculated Property |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -193.21 | kJ/mol | Joback Calculated Property |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 158.74 | J/mol·K | Joback Calculated Property |

| Enthalpy of Vaporization | ΔvapH° | 44.23 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion | ΔfusH° | 14.88 | kJ/mol | Joback Calculated Property |

Note: The values in this table are estimations and have not been experimentally verified.

Table 2: Experimental Thermochemical Properties of Cyclopentanone and 2-Cyclopenten-1-one

| Compound | Property | Symbol | Value | Unit | Source |

| Cyclopentanone | Standard Liquid Enthalpy of Formation | ΔfH°liquid | -240.2 ± 1.3 | kJ/mol | NIST[8] |

| Standard Gas Enthalpy of Formation | ΔfH°gas | -198.9 ± 1.3 | kJ/mol | NIST[6] | |

| Enthalpy of Vaporization (298.15 K) | ΔvapH° | 41.3 ± 0.2 | kJ/mol | NIST[9] | |

| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 95.33 | J/mol·K | NIST[6] | |

| 2-Cyclopenten-1-one | Standard Gas Enthalpy of Formation | ΔfH°gas | -113.0 ± 1.5 | kJ/mol | NIST[3] |

| Enthalpy of Vaporization (298.15 K) | ΔvapH° | 47.7 ± 1.0 | kJ/mol | NIST[5] |

Experimental Protocols

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. This section details the standard methodologies for measuring the enthalpy of formation and the enthalpy of vaporization.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is most commonly determined indirectly through the measurement of its enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the compound (typically in a pellet or ampoule form) is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is charged with a known amount of pure oxygen to a high pressure (typically 30 atm) to ensure complete combustion. A small, known amount of water is often added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Determination of Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the substance as a function of temperature. The Clausius-Clapeyron equation relates these three quantities.

Methodology:

There are several methods to measure vapor pressure, including static, boiling point, and effusion methods. The static method is described here.

-

Sample Degassing: A sample of the pure liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum line. The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.

-

Temperature Equilibration: The sample is brought to a constant, precisely measured temperature.

-

Vapor Pressure Measurement: The system is isolated from the vacuum pump, and the pressure of the vapor in equilibrium with the liquid is measured.

-

Temperature Variation: Steps 2 and 3 are repeated at several different temperatures.

-

Data Analysis: According to the Clausius-Clapeyron equation, a plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) should yield a straight line.

-

Calculation of Enthalpy of Vaporization: The slope of this line is equal to -ΔvapH°/R, where R is the gas constant. From the slope, the enthalpy of vaporization can be calculated.

References

- 1. Cyclopentanone [webbook.nist.gov]

- 2. Cyclopentanone [webbook.nist.gov]

- 3. 2-Cyclopenten-1-one [webbook.nist.gov]

- 4. 2-Cyclopenten-1-one [webbook.nist.gov]

- 5. 2-Cyclopenten-1-one [webbook.nist.gov]

- 6. Cyclopentanone [webbook.nist.gov]

- 7. 2-Cyclopenten-1-one [webbook.nist.gov]

- 8. Cyclopentanone [webbook.nist.gov]

- 9. Cyclopentanone [webbook.nist.gov]

A Technical Guide to Quantum Chemical Calculations for 2,3-Dimethyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 2,3-Dimethyl-2-cyclopenten-1-one. This molecule, a derivative of cyclopentenone, is of interest in various fields of chemical research. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding its behavior at a molecular level.

Introduction to this compound

This compound is a cyclic ketone with the molecular formula C₇H₁₀O.[1][2][3] Its structure consists of a five-membered ring containing a ketone functional group and a carbon-carbon double bond, with two methyl groups attached to the double bond carbons. The conjugated system of the α,β-unsaturated ketone dictates much of its reactivity.[1]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for quantum chemical calculations due to its favorable balance between accuracy and computational cost.

DFT calculations can provide valuable insights into the following properties of this compound:

-

Optimized Molecular Geometry: Precise determination of bond lengths, bond angles, and dihedral angles.

-

Electronic Structure: Analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

-

Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure.

-

Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy, which are important for studying reaction mechanisms and equilibria.

-

Reactivity Descriptors: Evaluation of properties like electrostatic potential, which can predict sites for nucleophilic and electrophilic attack.[1]

Experimental Protocols: A Typical Computational Workflow

The following outlines a standard protocol for performing quantum chemical calculations on this compound.

Molecular Structure Input

The initial step involves creating a 3D model of the this compound molecule. This can be done using molecular building software (e.g., Avogadro, GaussView, ChemDraw). The initial geometry can be based on standard bond lengths and angles or imported from crystallographic data if available.

Geometry Optimization

The initial molecular structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

-

Method: Density Functional Theory (DFT) is a commonly employed method. A popular functional for this type of molecule is B3LYP.

-

Basis Set: A basis set describes the mathematical functions used to represent the electronic wavefunctions. Common choices include Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p), or correlation-consistent basis sets like cc-pVDZ.[1] The choice of basis set affects the accuracy and computational cost of the calculation.

Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed to:

-

Confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Predict the vibrational frequencies and the corresponding IR spectrum.

-

Calculate zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Electronic Property Analysis

With the optimized geometry, various electronic properties can be calculated:

-

Molecular Orbitals: The energies and shapes of the HOMO and LUMO are determined. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Electron Density and Electrostatic Potential: These properties are mapped onto the molecular surface to identify electron-rich and electron-poor regions, providing insights into intermolecular interactions and reactive sites.

-

Mulliken or Natural Population Analysis (NPA): These methods are used to calculate the partial atomic charges, which can help in understanding the charge distribution within the molecule.

Software

A variety of software packages are available for performing these calculations, including Gaussian, ORCA, Q-Chem, and GAMESS.

Data Presentation: Calculated Properties

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O | [2][3] |

| Molecular Weight | 110.15 g/mol | [2][3] |

| CAS Number | 1121-05-7 | [2][3] |

Table 2: Illustrative Optimized Geometrical Parameters (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | 1.22 |

| C=C | 1.35 | |

| C-C (single) | 1.50 - 1.54 | |

| C-H | 1.09 - 1.10 | |

| **Bond Angles (°) ** | C-C=O | 125 |

| C-C-C (in ring) | 108 - 112 | |

| H-C-H | 109.5 | |

| Dihedral Angles (°) | C-C-C-C (ring) | ~0 - 20 (puckering) |

Table 3: Illustrative Calculated Electronic Properties (DFT/B3LYP/6-31G(d,p))

| Property | Value |

| Energy of HOMO | -6.5 eV |

| Energy of LUMO | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

Table 4: Illustrative Calculated Vibrational Frequencies (DFT/B3LYP/6-31G(d,p))

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(C=O) | 1715 | Carbonyl stretch |

| ν(C=C) | 1650 | Alkene stretch |

| ν(C-H) | 2900 - 3100 | C-H stretches |

| δ(C-H) | 1350 - 1470 | C-H bends |

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to understanding the properties of this compound. By following a systematic computational protocol, researchers can obtain detailed information about its geometry, electronic structure, and reactivity. This theoretical data is invaluable for interpreting experimental results, predicting chemical behavior, and guiding the design of new molecules in drug development and other chemical sciences. While specific computational studies on this molecule are not abundant in the literature, the methods described in this guide provide a robust framework for its theoretical investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-2-cyclopenten-1-one from Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-2-cyclopenten-1-one is a five-membered ring ketone with applications as a building block in the synthesis of various organic molecules, including fragrances, agrochemicals, and pharmaceuticals. Its synthesis from acyclic dicarbonyl compounds is a fundamental transformation in organic chemistry, primarily achieved through an intramolecular aldol (B89426) condensation. This document provides detailed protocols and application notes for the synthesis of this compound from its 1,4-dicarbonyl precursor, 3,4-dimethylhexane-2,5-dione (B1207610). The intramolecular aldol condensation offers a straightforward and efficient method for the construction of the cyclopentenone ring system.[1][2] The reaction is typically catalyzed by either a base or an acid, leading to the formation of a carbon-carbon bond within the same molecule to yield the cyclic enone.[3] The thermodynamic stability of the resulting five-membered ring favors its formation over other potential, more strained ring structures.[4]

Synthesis Pathway Overview

The primary route for the synthesis of this compound involves the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione. This process can be initiated by either a base or an acid catalyst. The base-catalyzed pathway is more common and proceeds through the formation of an enolate intermediate.

Caption: Overall workflow for the synthesis of this compound.

Reaction Mechanism: Base-Catalyzed Intramolecular Aldol Condensation

The base-catalyzed intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione proceeds through the following key steps:

-

Enolate Formation: A base abstracts an acidic α-hydrogen from one of the methyl groups adjacent to a carbonyl group, forming a nucleophilic enolate.

-

Intramolecular Cyclization: The enolate attacks the electrophilic carbon of the other carbonyl group within the same molecule, leading to the formation of a five-membered ring and a β-hydroxy ketone intermediate (aldol addition product).

-

Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable α,β-unsaturated ketone, this compound.

Caption: Mechanism of the base-catalyzed intramolecular aldol condensation.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via the intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione.

Materials and Equipment:

-

3,4-Dimethylhexane-2,5-dione

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water (deionized)

-

Diethyl ether or Dichloromethane (B109758)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3,4-dimethylhexane-2,5-dione (1.0 eq) in ethanol or methanol (e.g., 10 mL per gram of dione).

-

Addition of Base: While stirring, add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v, 1.5 eq) to the solution of the dicarbonyl compound.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess base with a dilute acid solution (e.g., 1 M HCl) until the pH is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the reaction mixture).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the intramolecular aldol condensation of 1,4-dicarbonyl compounds to form cyclopentenones. Note that specific data for 3,4-dimethylhexane-2,5-dione may vary, and the provided data for the closely related 2,5-hexanedione (B30556) serves as a valuable reference.

| Dicarbonyl Precursor | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,5-Hexanedione | NaOH | Water/Ethanol | Reflux | 4 | ~85 | [3] |

| 2,5-Hexanedione | γ-Al₂O₃/AlOOH | Toluene | 140 | 4 | 77 | [5] |

| 3,4-Dimethylhexane-2,5-dione | NaOH or KOH | Ethanol | Reflux | 2-6 | Estimated >70 | General Procedure |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform the reaction in a well-ventilated fume hood.

-

Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

-

Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The intramolecular aldol condensation of 3,4-dimethylhexane-2,5-dione is an effective and reliable method for the synthesis of this compound. The procedure is relatively straightforward and employs readily available reagents and equipment. The provided protocol and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of this important cyclopentenone building block. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Application Notes and Protocols: Cycloaddition Reactions of 2,3-Dimethyl-2-cyclopenten-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-Dimethyl-2-cyclopenten-1-one in [2+2] photocycloaddition and [4+2] Diels-Alder reactions. This versatile building block offers a gateway to complex polycyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols provided are based on established methodologies for related cyclopentenone systems and serve as a detailed guide for reaction setup, execution, and analysis.

[2+2] Photocycloaddition Reactions

The photochemical [2+2] cycloaddition of this compound provides a direct route to constructing strained cyclobutane (B1203170) rings. These reactions are typically initiated by the photoexcitation of the enone to a triplet state, which then reacts with a ground-state alkene. A common application of this reaction is the photodimerization of the enone itself.

Application Note: Photodimerization

The photodimerization of 3-alkyl-cyclopent-2-en-ones is a known process that yields head-to-head and head-to-tail cyclobutane dimers.[1] The reaction proceeds via a triplet excited state of the enone and can be influenced by reaction conditions such as solvent and concentration. For this compound, this reaction provides a straightforward entry into bicyclic systems with a central four-membered ring. The yields for such intermolecular photodimerizations of related 3-alkyl-cyclopent-2-en-ones have been reported to be in the range of 30-43%.[1]

Experimental Protocol: Photodimerization of this compound

This protocol describes the general procedure for the photochemical dimerization of this compound.

Materials:

-

This compound

-

Acetonitrile (B52724) (or another suitable solvent such as benzene (B151609) or acetone)

-

High-pressure mercury lamp (or other suitable UV light source)

-

Photoreactor with a cooling system

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

A solution of this compound (1.0 g, 9.08 mmol) in acetonitrile (100 mL) is prepared in a quartz photoreactor vessel.

-

The solution is deoxygenated by bubbling a gentle stream of nitrogen or argon through it for 30 minutes. This is crucial to prevent quenching of the excited triplet state by oxygen.

-

The photoreactor is assembled, and the cooling system is engaged to maintain a constant temperature (typically between 0 °C and room temperature).

-

The solution is irradiated with a high-pressure mercury lamp. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction (typically after several hours, when the starting material is consumed), the light source is turned off.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, a mixture of head-to-head and head-to-tail dimers, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

The fractions containing the desired products are combined and the solvent is evaporated to yield the purified dimers. The stereochemistry of the products can be determined by spectroscopic methods such as NMR and X-ray crystallography.

Quantitative Data (Analogous Systems):

| Reactant | Product(s) | Yield (%) | Reference |

| 3-Alkyl-cyclopent-2-en-ones (general) | Head-to-head and Head-to-tail photodimers | 30 - 43 | [1] |